4-Bromo-1-chloro-2-(difluoromethoxy)benzene
Description
4-Bromo-1-chloro-2-(difluoromethoxy)benzene (CAS: Not explicitly provided, molecular formula: C₇H₄BrClF₂O) is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at the 4-position, chlorine (Cl) at the 1-position, and a difluoromethoxy (–OCF₂H) group at the 2-position. Its synthesis typically involves halogenation and etherification steps, as exemplified by its use in reactions with n-BuLi and THF to generate intermediates for complex organic frameworks .
Key properties include:
- Reactivity: The bromine and chlorine substituents are sites for nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
- Stability: The electron-withdrawing difluoromethoxy group enhances the stability of the aromatic ring toward electrophilic attack.
- Spectroscopic Data: ¹H NMR and ¹³C NMR data (e.g., δ 7.56–7.50 ppm for aromatic protons, δ 141.0–123.6 ppm for carbons) confirm its structural integrity .
Properties
IUPAC Name |
4-bromo-1-chloro-2-(difluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-4-1-2-5(9)6(3-4)12-7(10)11/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPWNGKVKQXTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(difluoromethoxy)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination and chlorination of 2-(difluoromethoxy)benzene under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, and at a specific temperature to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity . The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including:
- Nucleophilic Substitution Reactions: Where bromine or chlorine can be replaced by other nucleophiles.
- Coupling Reactions: Such as Suzuki coupling, which is used to form biphenyl derivatives.
Pharmaceutical Development
4-Bromo-1-chloro-2-(difluoromethoxy)benzene is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural features allow it to serve as a precursor for compounds with potential therapeutic effects. For instance:
- Antifungal Agents: The compound has shown promise as an antifungal agent, inhibiting fungal growth by disrupting cellular processes.
- Cancer Research: Studies have indicated that it may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
Case Study:
A study investigated the effects of this compound on Staphylococcus aureus, revealing significant reductions in biofilm formation at sub-minimum inhibitory concentrations (MICs), highlighting its potential as a therapeutic agent against biofilm-associated infections.
Agrochemical Applications
The compound is also explored for its use in developing agrochemicals, including pesticides and herbicides. Its halogenated structure contributes to its efficacy in targeting specific biological pathways in pests.
The biological activity of this compound is attributed to its ability to form reactive intermediates that interact with biological molecules. This interaction can lead to:
- Inhibition of Enzymatic Pathways: Disruption of key enzymes involved in cell wall synthesis or metabolic pathways.
- Reactive Electrophiles Formation: The difluoromethoxy group can form covalent bonds with nucleophilic sites in proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Bioactivity
Comparative studies on halogen- and methoxy-substituted benzene derivatives reveal that substituent positions critically influence biological and chemical properties. For example:
Table 1: Ranking of Substituent Activities in Curcumin Derivatives
Key Findings :
- 3-Halo-4-methoxy substituents (e.g., 3-bromo-4-methoxy) exhibit higher cytotoxicity against cancer cells (e.g., 22Rv1 prostate cancer cells) than their 3-methoxy-4-halo counterparts due to optimized steric and electronic interactions with biological targets .
- Di(difluoromethoxy) groups enhance activity by increasing lipophilicity and metabolic stability, as seen in compound 6s (a benzimidazoquinazolinone derivative) .
Table 2: Comparison of Reactivity in Cross-Coupling Reactions
Key Findings :
Biological Activity
4-Bromo-1-chloro-2-(difluoromethoxy)benzene is an organic compound with the molecular formula C₇H₄BrClF₂O, characterized by a unique substitution pattern on the benzene ring. This compound has garnered attention in pharmaceutical chemistry due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions, which may be relevant for drug development.
- Molecular Weight : 257.46 g/mol
- Structure : The compound features a bromine atom at the 4-position, a chlorine atom at the 1-position, and a difluoromethoxy group at the 2-position. This specific arrangement contributes to its distinct chemical reactivity.
Biological Activity
Research has indicated that this compound exhibits significant biological activity that may be leveraged in pharmacology. Its properties suggest potential applications in various therapeutic contexts:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could play a role in modulating biochemical pathways relevant to disease states.
- Protein-Ligand Interactions : Studies have shown that this compound can interact with various molecular targets, suggesting its utility as a pharmacophore in drug design.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key similarities and differences:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C₇H₄BrClF₃O | 0.84 |
| 2-Bromo-4-chloro-1-methoxybenzene | C₇H₄BrClO | 0.86 |
| This compound | C₇H₄BrClF₂O | 0.84 |
| 4-Bromo-2-chloro-1-(difluoromethoxy)benzene | C₇H₄BrClF₂O | 0.84 |
| 2-Bromo-1-chloro-4-(trifluoromethoxy)benzene | C₇H₄BrClF₃O | 0.88 |
This table illustrates that while there are compounds with similar structures, the unique substitution pattern of this compound may impart distinct biological activities.
Case Studies
Several studies have explored the biological implications of this compound:
- Pharmacological Studies : Investigations into the enzyme inhibition capabilities of this compound have shown promising results, indicating potential applications in treating conditions where enzyme modulation is beneficial.
- Synthetic Applications : The compound serves as an intermediate in the synthesis of arylpiperidines and aryltetrahydropyridines, which are known to act as selective serotonin receptor agonists (5-HT2C). These derivatives are being explored for their therapeutic effects on mood disorders and obesity.
Research Findings
Recent findings emphasize the importance of halogenated compounds like this compound in drug design:
- Halogen Bonding : The presence of halogen atoms enhances molecular interactions through halogen bonding, which can improve binding affinities in protein-ligand complexes .
- Metabolic Stability : Compounds with CF₂X moieties (where X = Cl or Br) exhibit favorable metabolic stability, making them suitable candidates for further development as pharmaceuticals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
